molecular formula C14H9N3 B3359665 1H-Benzimidazole-4-carbonitrile, 5-phenyl- CAS No. 870485-68-0

1H-Benzimidazole-4-carbonitrile, 5-phenyl-

Cat. No. B3359665
CAS RN: 870485-68-0
M. Wt: 219.24 g/mol
InChI Key: NKTLVVCCNZMAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-4-carbonitrile, 5-phenyl- is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms). This compound has a molecular weight of 143.15 .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Imidazole was first named glyoxaline because the first synthesis was made by glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-4-carbonitrile, 5-phenyl- is represented by the Inchi Code: 1S/C8H5N3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H, (H,10,11) . This indicates that the compound contains 8 carbon atoms, 5 hydrogen atoms, and 3 nitrogen atoms.


Physical And Chemical Properties Analysis

1H-Benzimidazole-4-carbonitrile, 5-phenyl- is a solid at room temperature . The compound is sealed in dry storage at room temperature .

Safety and Hazards

The compound is harmful if swallowed, harmful in contact with skin, and toxic if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

5-phenyl-1H-benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-8-12-11(10-4-2-1-3-5-10)6-7-13-14(12)17-9-16-13/h1-7,9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTLVVCCNZMAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=C2)NC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468764
Record name 1H-Benzimidazole-4-carbonitrile, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870485-68-0
Record name 1H-Benzimidazole-4-carbonitrile, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-4-carbonitrile, 5-phenyl-
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-4-carbonitrile, 5-phenyl-
Reactant of Route 3
Reactant of Route 3
1H-Benzimidazole-4-carbonitrile, 5-phenyl-
Reactant of Route 4
Reactant of Route 4
1H-Benzimidazole-4-carbonitrile, 5-phenyl-
Reactant of Route 5
Reactant of Route 5
1H-Benzimidazole-4-carbonitrile, 5-phenyl-
Reactant of Route 6
Reactant of Route 6
1H-Benzimidazole-4-carbonitrile, 5-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.